molecular formula C12H22O2 B157761 Dicyclohexyl peroxide CAS No. 1758-61-8

Dicyclohexyl peroxide

Cat. No. B157761
CAS RN: 1758-61-8
M. Wt: 198.3 g/mol
InChI Key: FYLJKQFMQFOLSZ-UHFFFAOYSA-N
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Description

Dicyclohexyl peroxide (DCP) is an organic peroxide that has been widely used in various fields, including polymerization, cross-linking, and curing of resins. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCP is a powerful oxidizing agent that can initiate radical reactions, making it a useful tool in the synthesis of polymers and other organic compounds.

Scientific Research Applications

Dicyclohexyl peroxide has been used extensively in scientific research, particularly in the fields of polymer chemistry and materials science. It is commonly used as a radical initiator in the polymerization of vinyl monomers, such as styrene and methyl methacrylate. Dicyclohexyl peroxide can also be used as a curing agent for unsaturated polyester resins, which are commonly used in the production of fiberglass and other composite materials.

Mechanism Of Action

Dicyclohexyl peroxide initiates radical reactions by decomposing into free radicals upon heating or exposure to light. These free radicals then react with other molecules to form new radicals, which continue the chain reaction. The resulting polymerization or cross-linking reaction can produce a wide range of products with different properties.

Biochemical And Physiological Effects

Dicyclohexyl peroxide is not commonly used in biological research due to its potential toxicity. However, studies have shown that exposure to Dicyclohexyl peroxide can cause skin irritation, respiratory irritation, and eye irritation. Long-term exposure to Dicyclohexyl peroxide can also cause liver and kidney damage.

Advantages And Limitations For Lab Experiments

Dicyclohexyl peroxide is a powerful and versatile radical initiator that can be used in a wide range of polymerization and cross-linking reactions. It is relatively easy to handle and can be stored for long periods of time without significant degradation. However, Dicyclohexyl peroxide is also highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other radical initiators.

Future Directions

There are several areas of future research that could benefit from the use of Dicyclohexyl peroxide. One potential application is in the development of new materials with specific properties, such as biodegradability or conductivity. Dicyclohexyl peroxide could also be used in the synthesis of new polymers and copolymers with unique structures and properties. Additionally, further research is needed to better understand the potential health and environmental effects of Dicyclohexyl peroxide and other organic peroxides.

Synthesis Methods

Dicyclohexyl peroxide is typically synthesized by the reaction of cyclohexanone with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. The reaction produces Dicyclohexyl peroxide and water as byproducts. The purity of the Dicyclohexyl peroxide can be improved by recrystallization from a suitable solvent, such as hexane.

properties

CAS RN

1758-61-8

Product Name

Dicyclohexyl peroxide

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

cyclohexylperoxycyclohexane

InChI

InChI=1S/C12H22O2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

FYLJKQFMQFOLSZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OOC2CCCCC2

Canonical SMILES

C1CCC(CC1)OOC2CCCCC2

Other CAS RN

1758-61-8

synonyms

dicyclohexyl peroxide

Origin of Product

United States

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